molecular formula C6H10O2 B081545 3-Methyloxan-2-one CAS No. 10603-03-9

3-Methyloxan-2-one

Cat. No. B081545
CAS RN: 10603-03-9
M. Wt: 114.14 g/mol
InChI Key: SPEHEHYVDRYEDX-UHFFFAOYSA-N
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Description

3-Methyloxan-2-one, also known as 3-methyl-1,4-dioxan-2-one (3-MeDX), is a chemical compound that has garnered interest due to its potential applications in the synthesis of biodegradable polymers and other chemical substances. The bulk ring-opening polymerization of 3-MeDX, aimed at biomedical applications, involves various initiators under different experimental conditions (Lochee, Jhurry, Bhaw‐Luximon, & Kalangos, 2010).

Synthesis Analysis

The synthesis of 3-MeDX involves bulk ring-opening polymerization, which has been investigated under various conditions to yield poly(ester-ether). The rate of polymerization for 3-MeDX has been found to be lower than that of its analog, 1,4-dioxan-2-one. The synthesis aims to achieve relatively high molar masses and entails determining thermodynamic parameters like enthalpy, entropy of polymerization, and ceiling temperature (Lochee et al., 2010).

Molecular Structure Analysis

The molecular structure of polymers derived from 3-MeDX has been extensively characterized using techniques such as NMR spectroscopy, matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), size exclusion chromatography, and differential scanning calorimetry (DSC). These studies reveal that Poly(D,L-3-MeDX) is an amorphous material with a glass transition temperature of about −20°C (Lochee et al., 2010).

Chemical Reactions and Properties

3-MeDX undergoes ring-opening polymerization, which is a significant reaction because it leads to the formation of biodegradable poly(ester-ether). This process has been thoroughly studied to understand the kinetics and mechanisms involved. The chemical reactions associated with 3-MeDX also include its interactions during the polymerization process, which are influenced by the type of initiator and the polymerization conditions (Lochee et al., 2010).

Physical Properties Analysis

The physical properties of 3-MeDX and its polymers have been analyzed, with a focus on understanding its behavior under different conditions. The low ceiling temperature of Poly(D,L-3-MeDX) compared to poly(1,4-dioxan-2-one) indicates different stability and degradation properties, which are crucial for its application in biodegradable materials. The glass transition temperature provides insights into its thermal properties and application potential in various temperatures (Lochee et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-MeDX are mainly defined by its reactivity in polymerization reactions and its interactions with different chemical reagents. Its reactivity and the resulting polymer's properties, such as biodegradability, can be tuned by the synthesis conditions and the type of initiators used in the polymerization process. These properties are essential for the development of materials with specific characteristics for targeted applications (Lochee et al., 2010).

Scientific Research Applications

  • Scientific Field : Green Chemistry

    • Application Summary : 3-Methyloxan-2-one (also known as 2-MeOx) has been identified as a sustainable lipophilic solvent that can substitute hexane for the green extraction of natural products .
    • Methods of Application : The extraction process involves using 2-MeOx as a solvent to extract lipophilic foodstuff and natural products . The exact procedures and parameters would depend on the specific extraction process being used.
    • Results or Outcomes : The use of 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .
  • Scientific Field : Organic Chemistry

    • Application Summary : 3-Methyloxan-2-one (also known as 3-methoxybutan-2-one or MO) has been used as a bio-based solvent .
    • Methods of Application : The production of MO involves the methylation of acetoin with dimethyl carbonate in a one-step process . The exact procedures and parameters would depend on the specific synthesis process being used.
    • Results or Outcomes : The resulting product, MO, was successfully evaluated as a bio-based solvent .
  • Scientific Field : Cosmetics and Pharmaceuticals
    • Application Summary : 2-Methyloxolane (2-MeOx) can be used for extraction of cosmetics (COSMOS label) or pharmaceuticals .
    • Methods of Application : The extraction process involves using 2-MeOx as a solvent to extract lipophilic compounds from cosmetics or pharmaceuticals . The exact procedures and parameters would depend on the specific extraction process being used.
    • Results or Outcomes : The use of 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic compounds from cosmetics or pharmaceuticals . Applications for use as food/feed extraction solvent are now under review in several territories and the first approvals should be granted in 2021–2022 .
  • Scientific Field : Industrial Applications
    • Application Summary : 3-Methyloxan-2-one (also known as 2-MeOx) is a bio-based solvent that can be used in various industrial applications .
    • Methods of Application : The use of 2-MeOx in industrial applications would depend on the specific process being used .
    • Results or Outcomes : The use of 2-MeOx has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for various industrial applications .

properties

IUPAC Name

3-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-3-2-4-8-6(5)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEHEHYVDRYEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909872
Record name 3-Methyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyltetrahydro-2h-pyran-2-one

CAS RN

10603-03-9
Record name α-Methyl-δ-valerolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10603-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one, tetrahydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PJ Kocieński, RCD Brown, A Pommier… - Journal of the …, 1998 - pubs.rsc.org
Salinomycin, a commercially significant coccidiostat isolated from Streptomyces albus, has been synthesised from three principal fragments. Key steps include (a) the use of η3-…
Number of citations: 124 pubs.rsc.org
RK Bellingham - 1994 - eprints.soton.ac.uk
The research described in this thesis was carried out under the supervision of Prof. Philip Kocienski at the University of Southampton between October 1990 and October 1993. No part …
Number of citations: 3 eprints.soton.ac.uk

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